ethyl 5-(4-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural elements include:
- Position 1: Ethyl carboxylate ester, enhancing lipophilicity and influencing pharmacokinetics.
- Position 5: 4-Chlorobenzamido substituent, which may modulate steric and electronic interactions with biological targets.
- Position 4: Oxo group, stabilizing the conjugated system.
Properties
IUPAC Name |
ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-3-5-13(23)6-4-12)17(16)21(29)27(26-18)15-9-7-14(24)8-10-15/h3-11H,2H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPLSAVJXXNSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
ethyl 5-(4-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
ethyl 5-(4-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used to study reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or receptors involved in cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are critical for understanding its unique properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings
The 4-fluorophenyl group (Position 3) introduces polarity and hydrogen-bonding capability absent in the phenyl-substituted analog .
Pyrazolo-pyrimidine cores () differ in ring puckering dynamics (see ), affecting 3D conformation and interaction profiles .
Biological and Physicochemical Properties :
- The ethyl carboxylate in the target compound likely increases membrane permeability compared to clofencet’s carboxylic acid .
- Fluorine atoms (e.g., 4-fluorophenyl) improve metabolic stability and bioavailability, a trend observed in fluorinated agrochemicals like flumioxazin () .
Crystallographic and Structural Analysis: SHELX-based refinements () are critical for resolving subtle conformational differences, such as ring puckering in thieno-pyridazines versus pyrazolo-pyrimidines .
Q & A
Q. What are the common synthetic routes for this compound, and what critical steps ensure structural fidelity?
The synthesis involves multi-step reactions starting with condensation of substituted aldehydes (e.g., 4-fluorobenzaldehyde) with thiosemicarbazide to form a thiosemicarbazone intermediate. Cyclization with ethyl acetoacetate under acidic conditions generates the thieno[3,4-d]pyridazine core. Subsequent amidation or esterification introduces the 4-chlorobenzamido and ethyl carboxylate groups. Key steps include:
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : To resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substituent positions.
- Mass spectrometry (MS) : High-resolution MS for molecular ion ([M+H]⁺) validation.
- Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1650 cm⁻¹ (amide I band) .
- X-ray crystallography (if crystals are obtainable): For 3D conformation analysis, critical for biological interaction studies .
Q. How do functional groups (e.g., 4-fluorophenyl, chlorobenzamido) influence its reactivity and stability?
- 4-Fluorophenyl : Enhances lipophilicity and π-π stacking with biological targets. Fluorine’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack.
- Chlorobenzamido : The chloro group increases electrophilicity, facilitating nucleophilic substitutions (e.g., hydrolysis under basic conditions).
- Ethyl carboxylate : Provides solubility in organic solvents but may hydrolyze to carboxylic acid in aqueous media .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Experimental variables to test include:
- Temperature : Higher temperatures (e.g., 80°C) accelerate cyclization but may degrade sensitive intermediates.
- Catalysts : Substituting HCl with milder acids (e.g., p-toluenesulfonic acid) reduces side products.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates . Example optimization table :
| Variable | Tested Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (HCl) | 1 M, 70°C | 65 | 92 |
| Catalyst (p-TsOH) | 0.5 M, 70°C | 78 | 96 |
| Solvent (DMF) | Reflux | 72 | 94 |
Q. How can contradictions in reported biological activity (e.g., antitumor vs. no activity) be systematically addressed?
Conflicting data often arise from:
- Cell line variability : Test across multiple lines (e.g., HeLa, MCF-7) with standardized protocols.
- Assay conditions : Vary concentrations (1–100 µM) and exposure times (24–72 hrs).
- Structural analogs : Compare with derivatives (e.g., bromo vs. chloro substituents) to identify activity trends. Example structural-activity insights :
| Substituent | Biological Activity (IC₅₀, µM) | Reference |
|---|---|---|
| 4-Chlorobenzamido | 12.3 (HeLa) | |
| 4-Bromobenzamido | 8.7 (MCF-7) | |
| 4-Nitrobenzamido | Inactive |
Q. What computational strategies predict target interactions and guide mechanistic studies?
- Molecular docking : Use software (AutoDock, Schrödinger) to model binding with kinases or adenosine receptors. Focus on hydrogen bonds with the pyridazine core and hydrophobic interactions with fluorophenyl groups.
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Data Contradiction Analysis
Q. How should researchers interpret variability in enzyme inhibition assays (e.g., IC₅₀ discrepancies)?
Key factors to validate:
- Enzyme source : Recombinant vs. native enzymes may differ in post-translational modifications.
- Substrate concentration : Ensure Km values are consistent across studies.
- Control inhibitors : Use reference compounds (e.g., staurosporine for kinases) to calibrate assays .
Experimental Design Recommendations
Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential?
- In vitro :
- Kinase inhibition panels : Screen against EGFR, VEGFR, and CDKs.
- Cytotoxicity assays : Use MTT or Annexin V/PI staining for apoptosis detection.
- In vivo :
- Xenograft models : Administer 10–50 mg/kg doses in nude mice with tumor volume monitoring.
- Pharmacokinetics : Assess bioavailability and metabolite formation via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
